Cas no 35852-57-4 (2,6-Dibromo-4-trifluoromethylphenol)
2,6-Dibromo-4-trifluoromethylphenol Chemical and Physical Properties
Names and Identifiers
-
- AKOS025393451
- 3,5-Dibromo-4-hydroxybenzotrifluoride
- 2,6-Dibromo-4-(trifluoromethyl)phenol, 2,6-Dibromo-alpha,alpha,alpha-trifluoro-p-cresol
- IEMNQLAXBXXIKT-UHFFFAOYSA-N
- MFCD09261146
- 2,6-Dibromo-4-trifluoromethylphenol
- PS-7049
- CS-0191259
- E90204
- SCHEMBL10699329
- 35852-57-4
-
- MDL: MFCD09261146
- Inchi: 1S/C7H3Br2F3O/c8-4-1-3(7(10,11)12)2-5(9)6(4)13/h1-2,13H
- InChI Key: IEMNQLAXBXXIKT-UHFFFAOYSA-N
- SMILES: BrC1C(=C(C=C(C(F)(F)F)C=1)Br)O
Computed Properties
- Exact Mass: 319.84822g/mol
- Monoisotopic Mass: 317.85027g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 13
- Rotatable Bond Count: 1
- Complexity: 173
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.8
- Topological Polar Surface Area: 20.2Ų
2,6-Dibromo-4-trifluoromethylphenol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 033226-1g |
2,6-Dibromo-4-trifluoromethylphenol |
35852-57-4 | 90% | 1g |
£73.00 | 2022-03-01 | |
| Fluorochem | 033226-5g |
2,6-Dibromo-4-trifluoromethylphenol |
35852-57-4 | 90% | 5g |
£215.00 | 2022-03-01 | |
| Apollo Scientific | PC300505-1g |
3,5-Dibromo-4-hydroxybenzotrifluoride |
35852-57-4 | 97% | 1g |
£70.00 | 2025-02-21 | |
| Apollo Scientific | PC300505-5g |
3,5-Dibromo-4-hydroxybenzotrifluoride |
35852-57-4 | 97% | 5g |
£215.00 | 2023-04-20 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1261929-1g |
2,6-Dibromo-4-trifluoromethylphenol |
35852-57-4 | 97% | 1g |
¥1118.00 | 2024-05-17 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1261929-5g |
2,6-Dibromo-4-trifluoromethylphenol |
35852-57-4 | 97% | 5g |
¥3552.00 | 2024-05-17 | |
| eNovation Chemicals LLC | Y1262069-10g |
2,6-Dibromo-4-trifluoromethylphenol |
35852-57-4 | 90% | 10g |
$775 | 2024-06-06 | |
| eNovation Chemicals LLC | Y1262069-1g |
2,6-Dibromo-4-trifluoromethylphenol |
35852-57-4 | 90% | 1g |
$165 | 2025-02-20 | |
| eNovation Chemicals LLC | Y1262069-250mg |
2,6-Dibromo-4-trifluoromethylphenol |
35852-57-4 | 90% | 250mg |
$95 | 2025-02-20 | |
| eNovation Chemicals LLC | Y1262069-5g |
2,6-Dibromo-4-trifluoromethylphenol |
35852-57-4 | 90% | 5g |
$415 | 2025-02-20 |
2,6-Dibromo-4-trifluoromethylphenol Suppliers
2,6-Dibromo-4-trifluoromethylphenol Related Literature
-
Yong Ping Huang,Tao Tao,Zheng Chen,Wei Han,Ying Wu,Chunjiang Kuang,Shaoxiong Zhou,Ying Chen J. Mater. Chem. A, 2014,2, 18831-18837
-
Divya Kamath,Daisuke Minakata Environ. Sci.: Water Res. Technol., 2018,4, 1231-1238
-
4. Exclusive enantioselective recognition of glucopyranosides by inherently chiral hemicryptophanes†Olivier Perraud,Alexandre Martinez,Jean-Pierre Dutasta Chem. Commun., 2011,47, 5861-5863
-
Marcin Czapla,Jack Simons Phys. Chem. Chem. Phys., 2018,20, 21739-21745
Additional information on 2,6-Dibromo-4-trifluoromethylphenol
Comprehensive Overview of 2,6-Dibromo-4-trifluoromethylphenol (CAS No. 35852-57-4): Properties, Applications, and Industry Trends
2,6-Dibromo-4-trifluoromethylphenol (CAS No. 35852-57-4) is a halogenated aromatic compound with significant relevance in modern chemical research and industrial applications. This brominated phenol derivative, featuring a trifluoromethyl group, exhibits unique physicochemical properties that make it valuable in synthetic chemistry, material science, and specialty formulations. The compound's molecular structure combines electron-withdrawing bromine and fluorine atoms, rendering it particularly useful in reactions requiring controlled electronic effects.
In recent years, the demand for halogenated phenols like 2,6-Dibromo-4-trifluoromethylphenol has grown substantially due to their role as intermediates in pharmaceutical development and advanced material synthesis. Researchers frequently search for "CAS 35852-57-4 solubility" or "2,6-Dibromo-4-trifluoromethylphenol synthesis method," reflecting the compound's technical importance. Its thermal stability (typically stable up to 200°C) and moderate polarity make it suitable for diverse reaction conditions, including nucleophilic substitutions and cross-coupling reactions.
The compound's fluorine-bromine synergy attracts attention in agrochemical innovation, where users often inquire about "halogenated phenol derivatives for crop protection." While not directly biocidal, its structural motifs serve as templates for developing novel active ingredients. Environmental scientists also study its degradation pathways, as evidenced by searches for "35852-57-4 environmental fate," particularly regarding brominated byproducts in advanced oxidation processes.
From a commercial perspective, 2,6-Dibromo-4-trifluoromethylphenol manufacturers emphasize high-purity grades (>98%) for electronic applications, responding to queries like "ultrapure brominated phenols for OLEDs." The compound's ability to modify charge transport in organic semiconductors aligns with next-generation display technology trends. Analytical challenges, such as "HPLC analysis of 35852-57-4," remain frequent discussion points due to the compound's UV absorption characteristics at 210-280 nm.
Regulatory compliance remains a key focus area, with professionals searching for "2,6-Dibromo-4-trifluoromethylphenol safety data" and "REACH compliance halogenated phenols." Proper handling requires consideration of its crystalline form (typically white to off-white powder) and dust control measures. The compound's logP value (~3.2) indicates moderate lipophilicity, influencing its formulation strategies in various systems.
Emerging applications in metal-organic frameworks (MOFs) have sparked new interest, with research papers exploring its use as a linker precursor. This connects to trending searches like "bromophenol building blocks for MOFs" and "fluorinated aromatic linkers." The compound's dual functionality allows precise tuning of pore geometries in these nanostructured materials.
Supply chain dynamics for CAS 35852-57-4 reflect broader chemical industry trends, including regional production shifts and green chemistry initiatives. Procurement specialists frequently compare "2,6-Dibromo-4-trifluoromethylphenol suppliers China vs Europe" while evaluating quality consistency and logistical factors. Recent process optimization publications address yield improvement from 72% to 89% in laboratory-scale bromination procedures.
Spectroscopic characterization remains vital for quality control, with "NMR spectrum 2,6-Dibromo-4-trifluoromethylphenol" being a common analytical query. The compound's 1H NMR typically shows a singlet at ~7.8 ppm for aromatic protons, while 19F NMR displays a characteristic signal near -60 ppm. These features aid in distinguishing it from related polyhalogenated phenols during synthetic workflows.
In academic settings, the compound serves as a model substrate for studying electrophilic aromatic substitution patterns, particularly in courses exploring "directed ortho metalation" techniques. Its crystalline structure (often monoclinic P21/c space group) provides interesting case studies in X-ray diffraction analysis of halogen bonding interactions.
Future research directions may explore its potential in catalysis and polymeric flame retardants, areas where users increasingly search for "non-migratory brominated additives." The compound's balanced halogen content offers advantages over fully brominated analogues in terms of thermal processing stability, addressing industry needs for high-performance materials.
35852-57-4 (2,6-Dibromo-4-trifluoromethylphenol) Related Products
- 402-05-1(2-Bromo-5-(trifluoromethyl)phenol)
- 50824-04-9(4-Bromo-2-trifluoromethylphenol)
- 2844-05-5(2-Bromo-6-(trifluoromethyl)phenol)
- 1025718-84-6(3-Bromo-5-(trifluoromethyl)phenol)
- 384-87-2(2,4,6-Tribromo-3-(trifluoromethyl)phenol)
- 1214323-39-3(2-Bromo-3-(trifluoromethyl)phenol)
- 50594-35-9(Benzene, 2-bromo-1-phenoxy-4-(trifluoromethyl)-)
- 646504-78-1(Phenol, 4,4'-[[4-(trifluoromethyl)phenyl]methylene]bis[2,6-dibromo-)
- 81107-97-3(2-Bromo-4-(trifluoromethyl)phenol)
- 402-10-8(3-Bromo-4-methoxybenzotrifluoride)